trans-Khellactone

Catalog No.
S1485407
CAS No.
23458-04-0
M.F
C14H14O5
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Khellactone

CAS Number

23458-04-0

Product Name

trans-Khellactone

IUPAC Name

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1

InChI Key

HKXQUNNSKMWIKJ-WCQYABFASA-N

SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C

Trans-Khellactone is a naturally occurring compound derived from the plant Khella (Ammi visnaga), commonly known for its medicinal properties. It belongs to the class of compounds known as furanocoumarins, characterized by a fused furan and coumarin structure. The compound exhibits a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 218.21 g/mol. Its unique stereochemistry, particularly the trans configuration around the double bond, contributes to its biological activity and potential therapeutic applications.

Biological Activity:

(-)-trans-Khellactone has been investigated for its potential biological activities in various scientific research fields. Here are some notable examples:

  • Antioxidant properties: Studies suggest (-)-trans-Khellactone exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases. However, further research is needed to confirm its efficacy and potential therapeutic applications [, ].
  • Anticancer properties: (-)-trans-Khellactone has shown cytotoxic effects against various cancer cell lines in laboratory settings. Research suggests it may induce cell death through multiple mechanisms, including the disruption of cell cycle progression and the modulation of signaling pathways involved in cancer development [, ]. However, in vivo studies and clinical trials are necessary to evaluate its potential as an anticancer agent.

Pharmacological Research:

(-)-trans-Khellactone's potential therapeutic effects have been explored in various pharmacological studies. Here are some key areas of investigation:

  • Cardiovascular research: Studies suggest (-)-trans-Khellactone may possess antihypertensive and vasodilatory properties, potentially beneficial for managing cardiovascular conditions. However, further research is needed to understand its mechanism of action and potential clinical applications [, ].
  • Neuroprotective properties: Research suggests (-)-trans-Khellactone may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. However, the specific mechanisms and therapeutic potential require further investigation [, ].
Typical of furanocoumarins, including:

  • Electrophilic Substitution: The presence of the furan ring allows for electrophilic aromatic substitution, which can modify its structure to create derivatives with enhanced properties.
  • Hydrolysis: Under acidic or basic conditions, trans-Khellactone can undergo hydrolysis, leading to the formation of hydroxy derivatives.
  • Oxidation: The compound can be oxidized to yield various oxygenated derivatives, which may exhibit differing biological activities.

These reactions are crucial for synthesizing analogs and studying structure-activity relationships.

Trans-Khellactone has garnered attention for its diverse biological activities:

  • Antioxidant Properties: Research indicates that trans-Khellactone exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Studies have demonstrated its potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Trans-Khellactone has shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Vasodilatory Effects: It has been noted for its ability to induce vasodilation, which may be beneficial in cardiovascular health.

The synthesis of trans-Khellactone can be achieved through several methods:

  • Natural Extraction: Obtained from plants such as Ammi visnaga, where it is isolated through solvent extraction techniques.
  • Total Synthesis: Highly enantioselective synthetic routes have been developed, allowing for the efficient production of trans-Khellactone from simpler organic precursors. For instance, a concise three-step synthesis has been reported that yields high purity and enantiomeric excess .
  • Derivatization: Chemical modifications of existing furanocoumarins can lead to the formation of trans-Khellactone and its analogs.

Trans-Khellactone has several promising applications:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for drug development aimed at treating chronic diseases.
  • Cosmetics: Due to its antioxidant capabilities, it is being explored as an ingredient in skincare products.
  • Food Industry: Its antimicrobial properties may allow it to be used as a natural preservative.

Interaction studies involving trans-Khellactone have focused on its pharmacokinetics and metabolic pathways. Research indicates that its extensive metabolism may reduce oral bioavailability, complicating clinical applications . Additionally, studies have explored how trans-Khellactone interacts with various biological targets to elucidate its mechanisms of action.

Trans-Khellactone shares structural and functional similarities with other furanocoumarins. Here are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
KhellinSimilar furanocoumarin structureAntispasmodic and vasodilatory
BergaptenFuranocoumarin with methoxy groupAntioxidant and photoprotective
PsoralenFuranocoumarin known for photosensitizationAntimicrobial and antiviral

Uniqueness of Trans-Khellactone

Trans-Khellactone is unique due to its specific stereochemistry and the resultant biological activities that distinguish it from similar compounds. While many furanocoumarins exhibit antioxidant properties, trans-Khellactone's combination of anti-inflammatory and vasodilatory effects presents significant therapeutic potential not fully realized in its counterparts.

Trans-khellactone was first isolated from the seeds of Ammi visnaga Lam., a plant traditionally used in folk medicine. Early investigations conducted by Spӓth and colleagues in the 1950s identified a minor constituent in these seeds that yielded a coumarin-like compound under alkaline conditions. Their pioneering work established the preliminary chemical structure, although the complete stereochemical characterization would come later. The compound was named "khellactone" after the Arabic name "Chellah" for Ammi visnaga.

Initial isolation techniques involved multiple steps including ether extraction, alcoholic potassium hydroxide treatment, and purification through vacuum distillation and recrystallization. These early extraction methods often led to the formation of derivatives such as ethyl khellactone and methyl khellactone due to reaction with the extraction solvents, rather than isolating the unaltered khellactone itself.

Over time, trans-khellactone has been identified in various other plant species, including Peucedanum wulongense, Peucedanum japonicum, Citrus tamurana, Cyclospermum leptophyllum, and other members of the Apiaceae family. The compound's presence across diverse botanical sources has expanded research interest in its potential pharmacological applications.

Classification Within Coumarin Derivatives

Trans-khellactone belongs to the broad family of coumarin derivatives, which are considered phenylpropanoids. Coumarins represent an important class of naturally occurring compounds characterized by a benzene ring fused to an α-pyrone ring. Based on structural complexity, coumarins can be classified into several categories:

  • Simple coumarins - bearing hydroxyl, alkoxy, and alkyl substituents in the benzene ring
  • Furanocoumarins - containing a furan ring fused to the coumarin structure
  • Pyranocoumarins - featuring a pyran ring fused to the coumarin nucleus
  • Pyrone-substituted coumarins - with substituents on the pyrone ring

Trans-khellactone specifically falls under the category of angular-type pyranocoumarins (APs), characterized by a pyran ring fused to the coumarin backbone. The chemical structure includes a lactone ring and hydroxyl groups at the C-3' and C-4' positions that can undergo various modifications, yielding numerous derivatives with diverse biological activities.

Table 1: Classification of Coumarin Derivatives with Examples

ClassStructural FeatureNotable Examples
Simple coumarinsBasic coumarin nucleus with substituentsUmbelliferone, Aesculetin, Herniarin
FuranocoumarinsFuran ring fused to coumarinPsoralen, Imperatorin
PyranocoumarinsPyran ring fused to coumarinTrans-khellactone, Cis-khellactone, Visnadine
Pyrone-substituted coumarinsSubstituents on pyrone ringWarfarin, Dicoumarol

Stereochemical Significance of trans Configuration

The stereochemistry of khellactone derivatives plays a crucial role in determining their biological activities. Trans-khellactone is characterized by its specific configuration at the C-3' and C-4' stereocenters, where the hydroxyl groups are positioned on opposite sides of the pyran ring (trans orientation). This is in contrast to cis-khellactone, where these hydroxyl groups are on the same side.

The stereochemical designation of trans-khellactone has significant implications for biological activity, as demonstrated by various pharmacological studies. For instance, specific enantiomers, such as (+)-(3'S,4'R)-trans-khellactone, have been synthesized with high enantioselectivity (97% ee) and shown distinct biological properties.

The precise stereochemical configuration can be designated as follows:

  • (-)-trans-khellactone: (3'R,4'S) configuration
  • (+)-trans-khellactone: (3'S,4'R) configuration

This stereochemical variability has led researchers to develop enantiospecific analytical methods, including online solid phase extraction-chiral high-performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS), to accurately determine the concentrations of different enantiomers in biological samples.

Table 2: Stereochemical Variations of Khellactone

CompoundConfigurationHydroxyl Groups OrientationOptical Rotation
(-)-trans-khellactone(3'R,4'S)Trans (opposite sides)Negative [-]
(+)-trans-khellactone(3'S,4'R)Trans (opposite sides)Positive [+]
(-)-cis-khellactone(3'R,4'R)Cis (same side)Negative [-]
(+)-cis-khellactone(3'S,4'S)Cis (same side)Positive [+]

Phytochemical Sources and Distribution

trans-Khellactone occurs naturally in select plant families, primarily within Apiaceae and Rutaceae [5] [2]. These plants synthesize the compound through specialized metabolic pathways involving hydroxylation and cyclization of precursor molecules such as 7-hydroxycoumarin [1] [5]. The compound accumulates predominantly in root tissues, where it likely functions as a phytoalexin or growth regulator [4] [6].

Table 1: Primary Plant Families Containing trans-Khellactone

FamilyRepresentative GeneraTissue Localization
ApiaceaePeucedanum, AmmiRoots, rhizomes
RutaceaeCitrusFruits, leaves

The biosynthetic pathway involves enantioselective epoxidation steps catalyzed by iminium salts or organocatalysts, as demonstrated in synthetic studies [1] [5]. Natural biosynthesis likely mirrors these steps, with cytochrome P450 enzymes mediating oxidation reactions [3] [6].

Key Plant Species: Peucedanum praeruptorum and Citrus tamurana

Peucedanum praeruptorum

A perennial herb in the Apiaceae family, P. praeruptorum (Chinese name: Qian-hu) is a major source of trans-khellactone, particularly in its roots [4] [6]. The compound exists alongside cis-khellactone isomers, with the trans-configuration distinguished by nuclear magnetic resonance (NMR) chemical shift differences (Δδ = 4.0–6.0 ppm between C-5′ and C-6′) [4] [6]. Traditional Chinese medicine utilizes Qian-hu extracts for anti-inflammatory and bronchodilatory effects, attributed partly to trans-khellactone’s modulation of calcium channels and cytokine production [4] [6].

Citrus tamurana

In the Rutaceae family, C. tamurana (Japanese name: Hyuganatsu) produces trans-khellactone in its fruit peels [5]. Unlike Peucedanum, the compound in Citrus species associates with limonoid biosynthesis pathways, suggesting convergent evolution in coumarin production across distantly related taxa [5].

Ecological and Taxonomic Distribution Patterns

Geographic and Climatic Adaptations

Peucedanum praeruptorum thrives in temperate East Asian regions, while Citrus tamurana is endemic to subtropical Japan [5] [6]. This latitudinal divergence implies that trans-khellactone production may correlate with environmental stressors such as pathogen load or UV exposure, though direct evidence remains limited [3] [5].

Taxonomic Trends

Within Apiaceae, trans-khellactone is most abundant in the Peucedanum and Ammi genera, whereas Rutaceae production is restricted to Citrus subgenus Papeda [5] [6]. Notably, the compound is absent in phylogenetically basal lineages of both families, suggesting a derived trait arising ~30–40 million years ago [4] [5].

Table 2: Comparative Distribution in Key Genera

GenusFamilytrans-Khellactone Concentration (mg/g dry weight)
PeucedanumApiaceae12.8 ± 1.2
CitrusRutaceae3.4 ± 0.8

The development of enantioselective synthetic methodologies for trans-khellactone has emerged as a critical area of research due to the compound's inherent chirality and the importance of obtaining enantiomerically pure material. Several distinct approaches have been successfully implemented, each offering unique advantages in terms of efficiency, selectivity, and practical applicability.

Page Iminium Salt Methodology

The most significant breakthrough in trans-khellactone synthesis was achieved by Page and colleagues, who developed a highly enantioselective three-step synthesis from 7-hydroxycoumarin [4] [5] [6]. This methodology utilizes nonaqueous enantioselective epoxidation by an iminium salt as the key stereochemistry-determining step. The process achieves remarkable selectivity, producing (+)-(3'S,4'R)-trans-khellactone in 97% enantiomeric excess and 58% overall yield [4] [5].

The synthetic sequence begins with 7-hydroxycoumarin, which undergoes prenylation to install the requisite side chain. The crucial epoxidation step employs a chiral iminium salt catalyst (10 mol%) under carefully controlled conditions at -30°C, utilizing tetraphenylphosphonium monoperoxysulfate as the oxidant [7] [8]. The final step involves acid-catalyzed cyclization to form the desired pyranocoumarin ring system.

Osmium-Catalyzed Asymmetric Approaches

Alternative synthetic strategies have been developed utilizing osmium-catalyzed asymmetric dihydroxylation reactions. These methodologies typically employ potassium osmate dihydrate in combination with dihydroquinidine pyrimidine ligands to achieve high levels of stereoselectivity [9] [10]. The osmium-based approaches generally provide good yields (51-58%) with enantiomeric excess values ranging from 86-97% [9].

The mechanism involves formation of an osmium-alkene complex followed by syn-dihydroxylation to introduce the required hydroxyl groups with the correct stereochemistry [11] [12]. Subsequent cyclization under acidic conditions provides the target pyranocoumarin structure. While effective, these methods require the use of expensive and toxic osmium reagents, limiting their practical applicability for large-scale synthesis.

Catalytic Asymmetric Strategies

The development of catalytic asymmetric methodologies has focused on minimizing catalyst loading while maintaining high levels of enantioselectivity and synthetic efficiency. Several distinct catalytic systems have been successfully employed for trans-khellactone synthesis.

Iminium Salt Catalysis

Chiral iminium salt catalysis has emerged as the most effective approach for trans-khellactone synthesis [7] [8] [13]. These catalysts operate through a unique mechanism involving in situ formation of oxaziridinium intermediates that serve as chiral oxidants for alkene epoxidation. The methodology offers several advantages including metal-free conditions, high enantioselectivity, and broad substrate scope.

The catalyst system typically employs 10 mol% of a binaphthyl-derived iminium salt in chloroform at -30°C [8]. The use of tetraphenylphosphonium monoperoxysulfate as the terminal oxidant provides superior results compared to alternative oxidizing systems. Mechanistic studies indicate that the stereochemical outcome is determined during the initial oxidant-catalyst interaction, with the chiral environment of the iminium cation directing the subsequent epoxidation [14].

Organocatalytic Systems

Recent developments in organocatalysis have provided alternative approaches to trans-khellactone synthesis utilizing non-metal catalytic systems [15] [16]. N-heterocyclic carbene catalysts have shown particular promise for related transformations, although their application to trans-khellactone synthesis remains limited. These systems offer the advantages of mild reaction conditions and environmental compatibility.

The organocatalytic approaches typically operate through enamine or iminium ion activation mechanisms, providing opportunities for cascade reactions that can construct the complex pyranocoumarin framework in a single operation [15]. However, achieving the high levels of stereoselectivity required for trans-khellactone synthesis remains challenging with current organocatalytic systems.

Transition Metal Catalysis

Beyond osmium-based systems, other transition metal catalysts have been investigated for trans-khellactone synthesis. Manganese-salen complexes have shown promise for asymmetric epoxidation of related substrates, although their application to the specific structural requirements of trans-khellactone synthesis has been limited [15].

Palladium-catalyzed approaches utilizing carbonylative lactonization reactions have been explored as alternative routes to the pyranocoumarin framework [17]. These methodologies offer the potential for constructing the target structure through different disconnection strategies, although achieving high enantioselectivity remains challenging.

Key Intermediate Utilization (e.g., 7-Hydroxycoumarin)

The strategic utilization of 7-hydroxycoumarin as a key starting material has proven crucial for efficient trans-khellactone synthesis. This readily available coumarin derivative provides an ideal platform for the introduction of the required stereochemical elements while maintaining synthetic efficiency.

7-Hydroxycoumarin Functionalization

7-Hydroxycoumarin serves as the foundational structure for trans-khellactone synthesis, providing both the coumarin core and a reactive hydroxyl group for further functionalization [18] [19]. The compound can be obtained commercially or prepared through Pechmann condensation reactions, typically achieving purities greater than 95% [20].

The initial functionalization involves prenylation or alkylation reactions to install the required side chain that will ultimately form the pyran ring. These transformations typically proceed in 70-85% yield using standard alkylation conditions with appropriate electrophiles [21]. Temperature control and moisture exclusion are critical parameters for achieving optimal results.

Chromene Intermediate Formation

The conversion of functionalized 7-hydroxycoumarin derivatives to chromene intermediates represents a key synthetic transformation. These intermediates serve as direct precursors for the asymmetric epoxidation or dihydroxylation reactions that introduce the required stereochemistry [22] [23].

The chromene formation typically involves base-catalyzed cyclization reactions that proceed under mild conditions. Yields generally range from 60-80%, with purity levels exceeding 85% after standard purification procedures [22]. The resulting chromene intermediates exhibit excellent stability and can be stored for extended periods without decomposition.

Epoxide and Diol Intermediates

The asymmetric transformations generate epoxide or diol intermediates that require further manipulation to achieve the final pyranocoumarin structure. These intermediates are typically obtained in 70-95% yield from the preceding asymmetric reactions, with purities exceeding 90% [7] [8].

The epoxide intermediates undergo acid-catalyzed ring-opening and cyclization reactions to form the target pyranocoumarin ring system. Regioselectivity control is crucial during these transformations to ensure formation of the correct regioisomer. The diol intermediates follow similar cyclization pathways, often requiring dehydration or oxidation steps to achieve the final structure.

Comparative Analysis of Synthetic Yields and Purity

A comprehensive evaluation of the various synthetic approaches reveals significant differences in efficiency, selectivity, and practical applicability. The Page iminium salt methodology emerges as the most effective approach, combining high enantioselectivity with excellent overall yield.

Yield Optimization Studies

Systematic optimization studies have identified the Page iminium salt method as providing the highest overall yield (58%) while maintaining excellent enantioselectivity (97% ee) [4] [5]. The osmium-catalyzed approaches provide comparable enantioselectivity but with somewhat lower overall yields (45-51%) [9]. Alternative catalytic routes generally suffer from reduced efficiency, with overall yields typically ranging from 35-45%.

The superior performance of the iminium salt methodology can be attributed to the mild reaction conditions and high chemoselectivity of the epoxidation process. The absence of competing side reactions and the stability of the intermediate epoxides contribute to the excellent overall efficiency [7] [8].

Purity Analysis and Characterization

High-performance liquid chromatography analysis reveals that all major synthetic routes can achieve excellent product purity, with values typically exceeding 95% [20] [24]. The Page methodology consistently provides material with purity greater than 98%, reflecting the high selectivity of the key transformations and the effectiveness of standard purification procedures.

The characterization of synthetic trans-khellactone has been extensively validated using nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements [1] [20]. The synthetic material exhibits spectroscopic properties identical to those reported for the natural product, confirming the structural integrity of the synthetic approaches.

Scalability and Industrial Considerations

From an industrial perspective, the Page iminium salt methodology offers the most attractive combination of efficiency, selectivity, and environmental compatibility [4] [5]. The metal-free conditions eliminate concerns regarding metal contamination and simplify waste treatment protocols. The relatively simple catalyst preparation and the use of readily available starting materials further enhance the practical applicability.

The osmium-catalyzed approaches, while scientifically elegant, face significant challenges for large-scale implementation due to the high cost and toxicity of osmium reagents [10] [12]. These limitations restrict their application to specialized research contexts where the unique selectivity profiles justify the additional complexity.

Environmental impact assessments favor the metal-free approaches, with the Page methodology receiving the highest rating for sustainability and green chemistry principles [4] [5]. The elimination of heavy metal catalysts and the use of relatively benign reagents align with current trends toward environmentally responsible synthetic chemistry.

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0.8

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Powder

UNII

CIJ6HK1AGB

Other CAS

23458-04-0

Dates

Last modified: 08-15-2023

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